molecular formula C22H18FN3O2 B1662502 5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol CAS No. 193001-14-8

5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol

Katalognummer B1662502
CAS-Nummer: 193001-14-8
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: NVBNDZZLJRYRPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol” is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities . This particular compound has been identified as an inhibitor of the bisphosphonate BPH-700 transcriptional factor . It has also been associated with the Heat Shock Cognate 71 KDA Protein .


Molecular Structure Analysis

Quinazoline derivatives have a complex molecular structure. The structure of this compound has been studied in the context of its interaction with the Heat Shock Cognate 71 KDA Protein . Further structural analysis would require more specific data.


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely . Specific properties for “5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol” are not provided in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • The synthesis of compounds related to 5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol involves the Gould-Jacobs route to the quinoline ring system. This synthesis highlights the compound's chemical structure and potential as a building block for more complex molecules (Richardson et al., 1998).

Antimicrobial Applications

  • Amino acid/dipeptide derivatives of quinazolinone, a related compound, have shown promise as antimicrobial agents. These derivatives have been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential of quinazolinone-based compounds in antimicrobial therapy (Kapoor et al., 2017).

Applications in Fluorescent Brighteners

  • Derivatives of quinazolin-4-ol, similar to the compound , have been used in the synthesis of new fluorescent brighteners. The molecular properties of these compounds have been investigated using Density Functional Theory (DFT) and experimental methods, indicating their potential in materials science and industrial applications (Patil et al., 2020).

Antitumor Activities

  • Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. Certain compounds have shown significant inhibition of cancer cells, suggesting the potential of quinazolinone-based compounds, including those similar to 5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol, in cancer treatment (Sharma et al., 2013).

Diuretic Agents

  • Research on quinazolinone derivatives has also explored their potential as diuretic agents. These studies highlight the versatility of quinazolinone compounds in medical applications (Maarouf et al., 2004).

Eigenschaften

IUPAC Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBNDZZLJRYRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587879
Record name 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol

CAS RN

193001-14-8
Record name 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol
Reactant of Route 2
5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol
Reactant of Route 3
5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol
Reactant of Route 4
5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol
Reactant of Route 5
5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol
Reactant of Route 6
5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol

Citations

For This Compound
10
Citations
CE Whittles, TM Pocock, SR Wedge, J Kendrew… - …, 2002 - Wiley Online Library
Objective: Vascular endothelial growth factor (VEGF) increases vascular permeability and angiogenesis in many pathological conditions including cancer, arthritis, and diabetes. VEGF …
Number of citations: 101 onlinelibrary.wiley.com
A Endo, S Fukuhara, M Masuda, T Ohmori… - Journal of Receptors …, 2003 - Taylor & Francis
Vascular endothelial growth factor receptors (VEGFR) are considered essential for angiogenesis. The VEGFR‐family proteins consist of VEGFR‐1/Flt‐1, VEGFR‐2/KDR/Flk‐1, and …
Number of citations: 51 www.tandfonline.com
N Froger, F Matonti, C Roubeix, V Forster, I Ivkovic… - Scientific Reports, 2020 - nature.com
Vascular endothelial growth factor-A (VEGF) is the angiogenic factor promoting the pathological neovascularization in age-related macular degeneration (AMD) or diabetic macular …
Number of citations: 61 www.nature.com
I Sher, SA Adham, J Petrik… - International journal of …, 2009 - Wiley Online Library
Epithelial ovarian carcinoma (EOC) patients are usually diagnosed at an advanced stage, characterized by interperitoneal carcinomatosis and production of large volumes of ascites. …
Number of citations: 111 onlinelibrary.wiley.com
R Susarla, JC Watkinson, MC Eggo - Molecular and cellular endocrinology, 2012 - Elsevier
The potential autocrine role of human thyroid vascular endothelial growth factors (VEGFs) was examined using the VEGF receptor (VEGFR) inhibitor, ZM306416HCl. ZM306416HCl …
Number of citations: 4 www.sciencedirect.com
M DeNiro, F Al-Mohanna - VASCULAR, 2011 - researchgate.net
The elucidation of the molecular pathogenesis of ocular disease provides candidate targets for treatment. Animal models allow for identification and quantitation of ocular diseases. By …
Number of citations: 3 www.researchgate.net
DS Kim, JA Franklyn, K Boelaert… - The Journal of …, 2006 - academic.oup.com
Context: Vascular endothelial growth factor (VEGF) exerts its biological effects by binding to the tyrosine kinase receptors VEGF receptor type 1 (VEGFR1/Flt-1) and VEGFR2 (Flk-1/KDR)…
Number of citations: 56 academic.oup.com
RP Hulse, RAR Drake, DO Bates, LF Donaldson - Neurobiology of disease, 2016 - Elsevier
Neuropathic pain results from neuroplasticity in nociceptive neuronal networks. Here we demonstrate that control of alternative pre-mRNA splicing, through the splice factor serine-…
Number of citations: 39 www.sciencedirect.com
손승화 - 2007 - ir.ymlib.yonsei.ac.kr
[한글]종양이 성장하기 위해서는, 종양으로부터 생성된 신진대사 노폐물의 제거와 적절한 영양공급원이 필요한데 이를 위해서 종양세포는 기존의 혈관으로부터 새로운 혈관을 형성하는 신생…
Number of citations: 0 ir.ymlib.yonsei.ac.kr
N Milosevic - 2010 - geb.uni-giessen.de
Das Wachstum und Metastasierungspotential eines Tumors steigt mit seiner vaskulären Versorgung. In dieser Arbeit wurde die Tumorinduzierte Angiogenese in einem in vitro System …
Number of citations: 3 geb.uni-giessen.de

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.